molecular formula C13H12ClN3O2 B14870232 4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B14870232
M. Wt: 277.70 g/mol
InChI Key: XTFLXANJIGMCBD-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multicomponent reactions (MCRs). One common method includes the reaction of aryl aldehydes, urea, and 4-hydroxycoumarin using Fe3O4@SiO2@(BuSO3H)3 as a catalyst under microwave irradiation in water . This method is environmentally benign and efficient, making it suitable for industrial applications.

Industrial Production Methods

Industrial production methods for this compound often leverage microwave-assisted synthesis due to its efficiency and eco-friendliness. The use of magnetic nanoparticles as heterogeneous catalysts is also common, as they offer advantages such as low toxicity, high surface area, and ease of separation and recovery .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogenation and alkylation reactions are common, where the chlorine atom or other substituents on the phenyl ring are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. Reaction conditions typically involve solvents like ethanol or dimethylformamide and may require heating or microwave irradiation .

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.

Scientific Research Applications

4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival, leading to apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chemosensor for heavy metal ions and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-methyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C13H12ClN3O2/c1-17-6-9-10(12(17)18)11(16-13(19)15-9)7-2-4-8(14)5-3-7/h2-5,11H,6H2,1H3,(H2,15,16,19)

InChI Key

XTFLXANJIGMCBD-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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